3-Bromo-5-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-bromo-5-chlorobenzoic acid involves multiple steps, including ortho-metalation of unprotected acids with hindered lithium dialkylamides to generate lithium dianions, which can then be trapped to afford a variety of substituted benzoic acids (Gohier & Mortier, 2003). Another method includes the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, via a series of bromination and cyclization reactions (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-salicylic acid, has been analyzed through spectroscopic methods including FT-IR and FT-Raman, revealing detailed structural and vibrational information (Karabacak & Kurt, 2009). Isostructural hydrazone compounds derived from reactions involving 3-bromo-5-chloro-2-hydroxybenzaldehyde have been structurally characterized, demonstrating the formation of dimers through hydrogen bonding (Xiao-ling Wang, You, & Che Wang, 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-bromo-5-chlorobenzoic acid derivatives include the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, highlighting the versatility of these compounds in forming heterocycles (Yan‐Long Zheng et al., 2019).
Scientific Research Applications
Ortho-Metalation in Organic Chemistry
3-Bromo-5-chlorobenzoic acid has been used in ortho-metalation processes with lithium dialkylamides. This technique generates lithium 3-chloro/bromo-2-lithiobenzoates, which are key intermediates in the synthesis of various substituted benzoic acids. Such processes are fundamental in organic synthesis for creating a wide range of compounds (Gohier & Mortier, 2003).
Synthesis of Dapagliflozin
In the synthesis of dapagliflozin, an antidiabetic drug, 3-Bromo-5-chlorobenzoic acid derivatives play a crucial role. This compound undergoes several chemical transformations, highlighting its importance in medicinal chemistry and pharmaceutical research (Jie Yafei, 2011).
Environmental Microbiology
In environmental microbiology, studies have focused on the degradation of chlorobenzoates, including compounds similar to 3-Bromo-5-chlorobenzoic acid, by various microbial strains. This research is significant for understanding biodegradation processes and environmental remediation strategies (Dorn et al., 2004).
Anticancer Research
3-Bromo-5-chlorobenzoic acid has been used in the design of new heterocyclic compounds with potential anticancer activity. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines, contributing to the development of new anticancer therapies (Shi et al., 2020).
Synthesis of C-aryl Glucoside SGLT2 Inhibitors
In the preparation of SGLT2 inhibitors, a class of diabetes drugs, 3-Bromo-5-chlorobenzoic acid derivatives have been utilized. The compound's role in avoiding undesired isomers during synthesis underscores its importance in developing more efficient drug synthesis pathways (Liu, Li, & Lu, 2008).
Thermodynamics and Physical Chemistry
The thermodynamic properties of halobenzoic acids, including compounds similar to 3-Bromo-5-chlorobenzoic acid, have been critically evaluated. These studies are essential for understanding the physical and chemical properties of these compounds in various states and are valuable for theoretical and applied chemistry (Chirico et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various proteins and enzymes in the body, potentially influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can act as inhibitors or activators of certain enzymes, potentially altering biochemical processes .
Biochemical Pathways
Benzoic acid derivatives are often involved in complex biochemical reactions, potentially influencing a variety of cellular processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.7, which can impact its bioavailability .
Result of Action
It’s known that benzoic acid derivatives can have various effects on cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chlorobenzoic acid . For instance, adequate ventilation is necessary when handling the compound to avoid respiratory irritation .
properties
IUPAC Name |
3-bromo-5-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRUJWXRUGGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275020 | |
Record name | 3-Bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorobenzoic acid | |
CAS RN |
42860-02-6 | |
Record name | 3-Bromo-5-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42860-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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